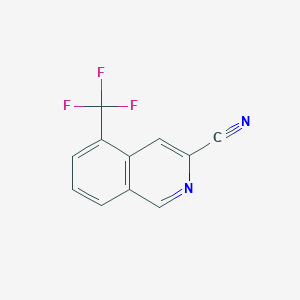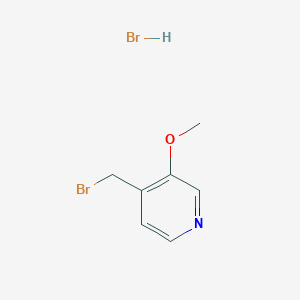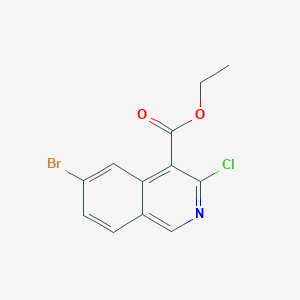
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the carboxylate position. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:
Starting Material: Isoquinoline is used as the starting material.
Bromination: The isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated isoquinoline is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2).
Esterification: The resulting 6-bromo-3-chloroisoquinoline is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of isoquinoline are subjected to bromination and chlorination in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction Products: Isoquinoline derivatives with reduced oxidation states.
Oxidation Products: Isoquinoline N-oxides or other oxidized forms.
Scientific Research Applications
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy.
Comparison with Similar Compounds
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains an additional fluorine atom, which may alter its chemical properties and biological activities.
Ethyl 6-bromo-3-chloroquinoline-4-carboxylate: Similar structure but with different substitution patterns on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C12H9BrClNO2 |
|---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-5-8(13)4-3-7(9)6-15-11(10)14/h3-6H,2H2,1H3 |
InChI Key |
RORLHNSXJWEABO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
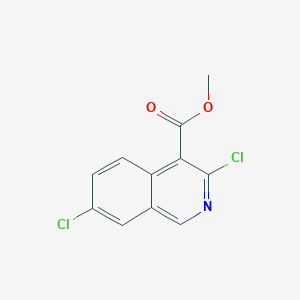
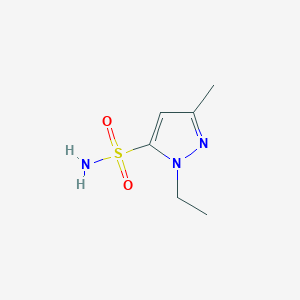
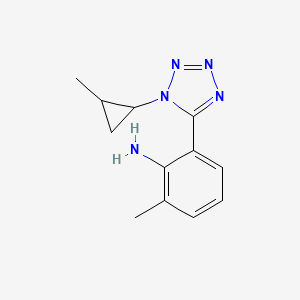
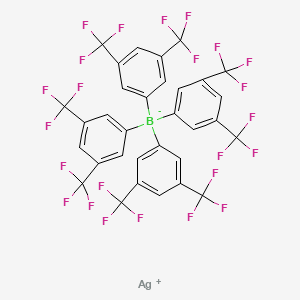
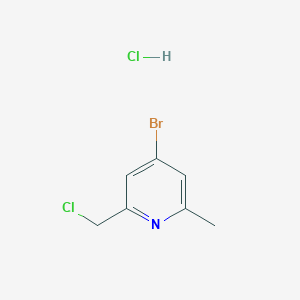

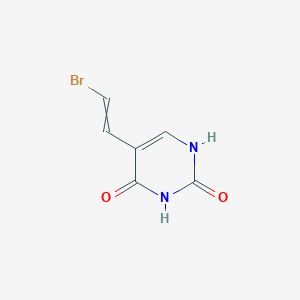
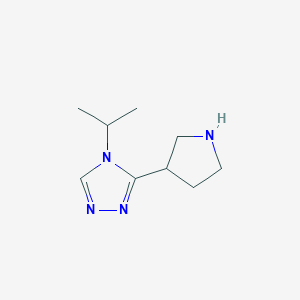
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
